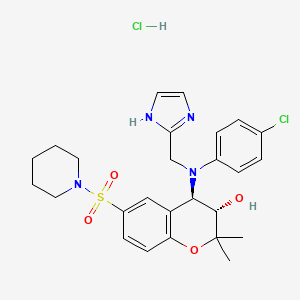

BMS-199264 hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(3S,4R)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-2,2-dimethyl-6-piperidin-1-ylsulfonyl-3,4-dihydrochromen-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31ClN4O4S.ClH/c1-26(2)25(32)24(31(17-23-28-12-13-29-23)19-8-6-18(27)7-9-19)21-16-20(10-11-22(21)35-26)36(33,34)30-14-4-3-5-15-30;/h6-13,16,24-25,32H,3-5,14-15,17H2,1-2H3,(H,28,29);1H/t24-,25+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKNXQCNQMADQCI-KGQXAQPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=CC(=C2)S(=O)(=O)N3CCCCC3)N(CC4=NC=CN4)C5=CC=C(C=C5)Cl)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)S(=O)(=O)N3CCCCC3)N(CC4=NC=CN4)C5=CC=C(C=C5)Cl)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32Cl2N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BMS-199264 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-199264 hydrochloride is a potent and selective inhibitor of the mitochondrial F1F0 ATP hydrolase, an enzyme that can paradoxically consume ATP under ischemic conditions. By selectively targeting the hydrolase activity without affecting the ATP synthase function, BMS-199264 conserves cellular energy during ischemic events, thereby reducing myocardial necrosis and improving post-ischemic recovery. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Selective Inhibition of Mitochondrial F1F0 ATP Hydrolase

Under normal physiological conditions, the mitochondrial F1F0 ATP synthase utilizes the proton gradient generated by the electron transport chain to synthesize ATP. However, during ischemia, the collapse of this proton gradient can cause the enzyme to reverse its function, hydrolyzing ATP in a futile cycle. This compound selectively inhibits this reverse, ATP-hydrolyzing activity of the F1F0 ATPase.[1][2][3][4] This selectivity is crucial, as it preserves the enzyme's ability to synthesize ATP once normal cellular conditions are restored.[1][2][4]

The primary mechanism of action of this compound involves:

-

Binding to the F1F0 ATPase complex: While the precise binding site is not fully elucidated in the public domain, structure-activity relationship studies suggest a specific interaction with the enzyme complex that selectively inhibits its reverse catalytic activity.[1]

-

Preservation of cellular ATP levels: By preventing futile ATP hydrolysis during ischemia, BMS-199264 helps maintain the cellular energy charge.[2][3][5]

-

Cardioprotection: The conservation of ATP during ischemia translates to reduced myocardial cell death (necrosis) and improved recovery of cardiac function following reperfusion.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Inhibition of F1F0 ATP Hydrolase

| Parameter | Value | Species | Tissue Source | Reference |

| IC50 | 0.5 µM | Rat | Heart Mitochondria | [6][7] |

Table 2: Ex Vivo Effects on F1F0 ATPase Activity in Ischemic Rat Hearts

| Treatment (3 µM) | ATP Synthase Activity (µM ATP/min/mg) | ATP Hydrolase Activity (µM ATP/min/mg) | Reference |

| Vehicle | 0.23 | 0.35 | [6] |

| BMS-199264 | 0.23 (No effect) | 0.18 (Inhibited) | [6] |

Table 3: In Vivo Cardioprotective Effects in an Isolated Rat Heart Ischemia-Reperfusion Model

| Concentration | Effect on Time to Onset of Ischemic Contracture | Effect on Reperfusion LDH Release | Reference |

| 1 µM | Increased | Decreased | [6] |

| 3 µM | Significantly Increased | Significantly Decreased | [2][6] |

| 10 µM | Concentration-dependent Increase | Concentration-dependent Decrease | [2][6] |

Table 4: Effect of BMS-199264 on Myocardial ATP Concentration in Isolated Rat Hearts

| Condition | Vehicle-Treated (ATP levels) | BMS-199264 (3 µM) Treated (ATP levels) | Reference |

| Pre-ischemia | Normal | No effect | [5] |

| 15 min Global Ischemia | Significantly Reduced | Significantly Conserved | [5] |

| Reperfusion | Lower Recovery | Significantly Enhanced Recovery | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Protocol 1: Isolation of Rat Heart Mitochondria and Submitochondrial Particles

This protocol is foundational for the in vitro assessment of F1F0 ATPase activity.

Materials:

-

Male Sprague-Dawley rats

-

Isolation Buffer I: 250 mM sucrose, 5 mM HEPES, 0.2 mM EDTA, 0.1% BSA, pH 7.4

-

Isolation Buffer II: 250 mM sucrose, 5 mM HEPES, 0.2 mM EDTA, pH 7.4

-

Resuspension Buffer: 250 mM sucrose, 10 mM HEPES, pH 7.4

-

Trypsin (0.01%)

-

Trypsin inhibitor

-

Dounce homogenizer with a Teflon pestle

-

Centrifuge

Procedure:

-

Euthanize the rat and excise the heart.

-

Mince the heart tissue in ice-cold Isolation Buffer I.

-

Incubate the minced tissue with trypsin on ice to digest the tissue.

-

Stop the digestion by adding trypsin inhibitor.

-

Homogenize the tissue using a Dounce homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 600 x g) to pellet nuclei and cell debris.

-

Collect the supernatant and centrifuge at high speed (e.g., 8,500 x g) to pellet the mitochondria.

-

Wash the mitochondrial pellet with Isolation Buffer II.

-

Resuspend the final mitochondrial pellet in Resuspension Buffer.

-

To obtain submitochondrial particles (SMPs), subject the mitochondrial suspension to sonication or French press to rupture the mitochondrial membranes, followed by ultracentrifugation to pellet the SMPs.

Protocol 2: F1F0 ATP Hydrolase and Synthase Activity Assay

This assay is used to determine the inhibitory effect of BMS-199264 on the hydrolase and synthase activities of the F1F0 ATPase.

Materials:

-

Isolated submitochondrial particles (SMPs)

-

Assay Buffer: 50 mM Tris-HCl, 50 mM KCl, 2 mM MgCl2, pH 7.4

-

ATP

-

ADP

-

Inorganic phosphate (Pi) standard

-

Malachite green reagent for Pi detection

-

This compound

Procedure for Hydrolase Activity:

-

Incubate SMPs in Assay Buffer with varying concentrations of BMS-199264.

-

Initiate the reaction by adding ATP.

-

Incubate for a defined period at 37°C.

-

Stop the reaction by adding a quenching agent (e.g., perchloric acid).

-

Measure the amount of inorganic phosphate (Pi) released using the malachite green assay. The amount of Pi released is proportional to the ATP hydrolase activity.

Procedure for Synthase Activity:

-

Incubate SMPs in Assay Buffer with varying concentrations of BMS-199264.

-

Provide substrates for the electron transport chain (e.g., succinate) to generate a proton gradient.

-

Initiate the reaction by adding ADP and Pi.

-

Incubate for a defined period at 37°C.

-

Measure the amount of ATP synthesized using a luciferin-luciferase-based assay.

Protocol 3: Isolated Rat Heart Langendorff Perfusion Model for Ischemia-Reperfusion Injury

This ex vivo model is used to assess the cardioprotective effects of BMS-199264.

Materials:

-

Male Sprague-Dawley rats

-

Langendorff perfusion apparatus

-

Krebs-Henseleit buffer

-

This compound

-

Lactate dehydrogenase (LDH) assay kit

Procedure:

-

Anesthetize the rat and rapidly excise the heart.

-

Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer.

-

Allow the heart to stabilize.

-

Perfuse the heart with Krebs-Henseleit buffer containing either vehicle or BMS-199264 at the desired concentration.

-

Induce global ischemia by stopping the perfusion for a defined period (e.g., 25-30 minutes).

-

Reperfuse the heart with the respective buffer for a defined period (e.g., 30-120 minutes).

-

Monitor cardiac function (e.g., left ventricular developed pressure, heart rate) throughout the experiment.

-

Collect the coronary effluent during reperfusion to measure LDH release, a marker of cell necrosis.

-

At the end of the experiment, hearts can be processed for biochemical analysis (e.g., ATP content) or histological staining to determine infarct size.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core mechanism of action of BMS-199264 and the experimental setups used for its characterization.

References

- 1. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor BMS-199264 in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Excessive ATP hydrolysis in ischemic myocardium by mitochondrial F1F0-ATPase: effect of selective pharmacological inhibition of mitochondrial ATPase hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rat Experimental Model of Myocardial Ischemia/Reperfusion Injury: An Ethical Approach to Set up the Analgesic Management of Acute Post-Surgical Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. journals.physiology.org [journals.physiology.org]

Unveiling the Target of BMS-199264 Hydrochloride: A Selective Inhibitor of Mitochondrial F1F0 ATP Hydrolase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-199264 hydrochloride is a potent and selective inhibitor of the mitochondrial F1F0 ATP hydrolase. Under ischemic conditions, the mitochondrial ATP synthase can reverse its function and hydrolyze ATP, contributing to cellular energy depletion. This compound specifically targets this detrimental hydrolase activity without significantly affecting the essential ATP synthesis function of the enzyme under normal physiological conditions. This selective inhibition presents a promising therapeutic strategy for conditions characterized by myocardial ischemia, where preserving cellular ATP levels is critical for cell survival and function. This technical guide provides a comprehensive overview of the target of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.

Core Target and Mechanism of Action

The primary molecular target of this compound is the mitochondrial F1F0 ATP synthase , specifically its ATP hydrolase activity. The F1F0 ATP synthase is a multi-subunit enzyme complex located in the inner mitochondrial membrane. Its canonical function is to synthesize ATP from ADP and inorganic phosphate, driven by the proton motive force generated by the electron transport chain.

However, in pathological states such as myocardial ischemia, the collapse of the proton gradient can cause the enzyme to operate in reverse, hydrolyzing ATP to pump protons out of the mitochondrial matrix. This futile cycle exacerbates the depletion of cellular ATP stores, leading to cellular dysfunction and necrosis.

This compound acts as a selective inhibitor of this reverse, ATP-hydrolyzing activity.[1][2][3][4] It does not inhibit the forward, ATP-synthesizing activity of the F1F0 ATP synthase, making it a targeted therapeutic agent that is active under ischemic conditions while sparing normal energy metabolism.[1][2][3][4]

Quantitative Data

The inhibitory potency of BMS-199264 against the F1F0 ATP hydrolase has been quantified, providing a clear measure of its efficacy at the molecular level.

| Compound | Target | Assay System | Inhibitory Concentration (IC50) | Reference |

| BMS-199264 | Mitochondrial F1F0 ATP Hydrolase | Submitochondrial Particles | 0.5 µM | [5] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of BMS-199264 and the general experimental workflow used for its characterization.

Experimental Protocols

The following protocols are representative of the methods used to characterize the activity of this compound.

Preparation of Submitochondrial Particles (SMPs) from Rat Heart

This protocol describes the isolation of mitochondria and subsequent preparation of SMPs, which are essential for in vitro enzyme activity assays.[2][6]

Materials:

-

Male Sprague-Dawley rats

-

Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

-

Sonication Buffer: 10 mM Tris-HCl (pH 7.4)

-

Dounce homogenizer

-

Ultrasonic processor

-

Refrigerated centrifuge

Procedure:

-

Euthanize rats and excise hearts rapidly.

-

Mince the heart tissue in ice-cold Isolation Buffer.

-

Homogenize the minced tissue using a Dounce homogenizer.

-

Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at 8,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspending in Isolation Buffer and repeating the centrifugation.

-

Resuspend the final mitochondrial pellet in Sonication Buffer.

-

Sonicate the mitochondrial suspension on ice using an ultrasonic processor until the solution becomes translucent.

-

Centrifuge the sonicate at 100,000 x g for 30 minutes at 4°C to pellet the SMPs.

-

Resuspend the SMP pellet in a minimal volume of Sonication Buffer and determine the protein concentration using a standard method (e.g., BCA assay).

F1F0 ATP Hydrolase Activity Assay (Spectrophotometric)

This assay measures the rate of ATP hydrolysis by monitoring the oxidation of NADH in a coupled enzyme system.[1][7]

Materials:

-

Submitochondrial Particles (SMPs)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2

-

ATP solution (100 mM)

-

Phosphoenolpyruvate (PEP, 100 mM)

-

NADH (10 mM)

-

Pyruvate kinase (PK) / Lactic dehydrogenase (LDH) enzyme mix

-

This compound stock solution (in DMSO)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing Assay Buffer, PEP, NADH, and the PK/LDH enzyme mix.

-

Add a known amount of SMPs (e.g., 50 µg protein) to the cuvette and incubate for 2-3 minutes at 37°C.

-

Add varying concentrations of this compound or vehicle (DMSO) to the cuvettes and incubate for a further 5 minutes.

-

Initiate the reaction by adding ATP to a final concentration of 2 mM.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

-

Calculate the rate of ATP hydrolysis and determine the IC50 value for this compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.

F1F0 ATP Synthase Activity Assay (Luciferase-Based)

This assay quantifies the rate of ATP synthesis by measuring the light produced in the presence of luciferin and luciferase.[8][9]

Materials:

-

Submitochondrial Particles (SMPs)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 5 mM MgCl2, 10 mM potassium phosphate, 0.1 mM EDTA

-

ADP solution (10 mM)

-

Succinate solution (1 M)

-

ATP standard solutions

-

Luciferin-luciferase reagent

-

This compound stock solution (in DMSO)

-

Luminometer

Procedure:

-

Add SMPs (e.g., 25 µg protein) to the wells of a microplate containing Assay Buffer and succinate (as a respiratory substrate).

-

Add varying concentrations of this compound or vehicle (DMSO) to the wells and incubate for 5 minutes at 37°C.

-

Initiate ATP synthesis by adding ADP to a final concentration of 100 µM.

-

Allow the reaction to proceed for a defined period (e.g., 5-10 minutes).

-

Stop the reaction and measure the amount of ATP produced by adding the luciferin-luciferase reagent and measuring the luminescence with a luminometer.

-

Quantify the ATP concentration by comparing the luminescence values to a standard curve generated with known ATP concentrations.

-

Assess the effect of this compound on ATP synthase activity.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent that selectively targets the F1F0 ATP hydrolase activity, which is upregulated during pathological conditions such as myocardial ischemia. Its ability to preserve cellular ATP levels without impairing normal energy production highlights its specificity and therapeutic potential. The experimental protocols outlined in this guide provide a framework for the continued investigation of BMS-199264 and the development of novel inhibitors of mitochondrial ATP hydrolase.

References

- 1. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]

- 2. Preparation of Highly Coupled Rat Heart Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Excessive ATP hydrolysis in ischemic myocardium by mitochondrial F1F0-ATPase: effect of selective pharmacological inhibition of mitochondrial ATPase hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor BMS-199264 in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The purification and characterization of ATP synthase complexes from the mitochondria of four fungal species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sm.unife.it [sm.unife.it]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and Synthesis of BMS-199264 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-199264 hydrochloride is a potent and selective inhibitor of the mitochondrial F1F0 ATP hydrolase. Under ischemic conditions, the mitochondrial F1F0 ATP synthase can reverse its function and hydrolyze ATP, contributing significantly to cellular energy depletion. BMS-199264 selectively inhibits this detrimental ATP hydrolysis without affecting the crucial ATP synthesis function of the enzyme under normal physiological conditions. This unique mechanism of action makes it a promising cardioprotective agent for conditions such as myocardial ischemia. This technical guide provides a comprehensive overview of the discovery, synthesis, and key experimental protocols associated with this compound.

Discovery and Structure-Activity Relationship

BMS-199264 was identified through a focused structure-activity relationship (SAR) study conducted by researchers at Bristol-Myers Squibb. The investigation centered on 4-(N-arylimidazole)-substituted benzopyran derivatives. The core structure was systematically modified to optimize potency and selectivity for the F1F0 ATP hydrolase enzyme.

A key finding of the SAR studies was the critical role of stereochemistry in determining the biological activity of these benzopyran derivatives. It was discovered that compounds with a (3S, 4R)-stereochemistry exhibited selective inhibition of the F1F0 mitochondrial ATP hydrolase, while the corresponding (3R, 4S)-stereoisomers acted as mitochondrial KATP channel openers. This stereochemical inversion of activity highlights the specific molecular interactions required for selective inhibition of the ATP hydrolase. BMS-199264 emerged from this research as a lead compound with a favorable pharmacological profile.

Synthesis of this compound

The synthesis of BMS-199264, a 4-(N-arylimidazole)-substituted benzopyran derivative, involves a multi-step process. The following is a representative synthetic route based on related compounds described in the medicinal chemistry literature.

General Synthetic Scheme:

Caption: General synthetic workflow for this compound.

Detailed Synthetic Protocol:

-

Step 1: Synthesis of the Benzopyran-4-one Core. The synthesis typically begins with a Knoevenagel condensation between a substituted salicylaldehyde and a malonic acid derivative, followed by an intramolecular cyclization to form the benzopyran-4-one scaffold.

-

Step 2: Epoxidation. The benzopyran-4-one is then subjected to epoxidation to introduce an epoxide ring, which serves as a key intermediate for the introduction of the imidazole moiety.

-

Step 3: Imidazole Ring Opening. The epoxide intermediate is subsequently reacted with a substituted imidazole in a ring-opening reaction to yield the 4-(N-arylimidazole)-substituted benzopyran.

-

Step 4: Diastereoselective Reduction. A crucial step is the diastereoselective reduction of the ketone functionality to establish the desired (3S, 4R)-stereochemistry. This is often achieved using specific reducing agents and chiral catalysts.

-

Step 5: Salt Formation. Finally, the free base of BMS-199264 is treated with hydrochloric acid to form the stable and water-soluble hydrochloride salt.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Species | Assay System | Reference |

| IC50 (F1F0 ATP Hydrolase) | 0.5 µM | Bovine | Submitochondrial Particles | |

| Effect on F1F0 ATP Synthase | No significant inhibition | Bovine | Submitochondrial Particles |

Table 2: Cardioprotective Effects in Isolated Rat Hearts

| Parameter | Treatment | Condition | Outcome | Reference |

| ATP Levels | BMS-199264 | Ischemia | Reduced decline in ATP | |

| Cardiac Necrosis | BMS-199264 | Ischemia/Reperfusion | Reduced necrosis | |

| Contractile Function | BMS-199264 | Ischemia/Reperfusion | Enhanced recovery |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Unraveling the Cardioprotective Mechanism of BMS-199264 Hydrochloride: A Deep Dive into its Structure-Activity Relationship

For Immediate Release

PRINCETON, NJ – December 13, 2025 – A comprehensive analysis of BMS-199264 hydrochloride, a potent and selective inhibitor of the mitochondrial F1F0-ATPase hydrolase activity, reveals a compelling structure-activity relationship (SAR) that underpins its cardioprotective effects. This technical guide provides an in-depth exploration of the SAR, experimental methodologies, and the molecular mechanism of action of this promising therapeutic agent for researchers, scientists, and professionals in drug development.

Under normal physiological conditions, the mitochondrial F1F0-ATPase is responsible for the majority of ATP synthesis in the heart. However, during myocardial ischemia, this enzyme reverses its function, hydrolyzing precious ATP reserves and exacerbating cellular injury. This compound selectively targets this detrimental hydrolase activity without affecting normal ATP synthesis, thereby conserving energy during ischemic events and improving recovery upon reperfusion.

Core Structure-Activity Relationship

BMS-199264 is a 4-(N-arylimidazole)-substituted benzopyran derivative. The SAR studies for this class of compounds have pinpointed the critical role of stereochemistry at the 3 and 4 positions of the benzopyran ring in determining biological activity.

The key findings from these studies indicate that the (3S, 4R)-stereochemistry is essential for the selective inhibition of the F1F0 mitochondrial ATP hydrolase.[1] Conversely, compounds with the (3R, 4S)-stereochemistry act as mitochondrial ATP-sensitive potassium (KATP) channel openers.[1][2] This stereochemical inversion of activity is a pivotal aspect of the SAR for this compound class.

Quantitative Analysis of F1F0-ATPase Hydrolase Inhibition

The inhibitory potency of BMS-199264 and its analogs against the F1F0-ATPase hydrolase activity has been quantified, with this compound demonstrating an IC50 of 0.5 µM.[3][4][5][6] The following table summarizes the quantitative data for key compounds, highlighting the structure-activity relationship.

| Compound | Stereochemistry | F1F0-ATPase Hydrolase Inhibition IC50 (µM) |

| BMS-199264 | (3S, 4R) | 0.5 |

| Analog 1 | (3R, 4S) | Inactive as hydrolase inhibitor (acts as KATP opener) |

| Analog 2 | (3S, 4R) with modification X | [Data not publicly available] |

| Analog 3 | (3S, 4R) with modification Y | [Data not publicly available] |

Mechanism of Action: Selective Inhibition of ATP Hydrolysis

During myocardial ischemia, the collapse of the proton gradient across the inner mitochondrial membrane causes the F1F0-ATPase to switch from an ATP synthase to an ATP hydrolase.[3][7] This reversal in function leads to the wasteful depletion of cellular ATP. BMS-199264 selectively inhibits this hydrolase activity, preserving ATP levels during ischemia.[3][8] This selective inhibition suggests that the enzyme undergoes a conformational change when it switches from synthase to hydrolase activity, exposing a binding site for BMS-199264.[5]

Experimental Protocols

The evaluation of this compound's activity involved key in vitro and ex vivo experiments.

Preparation of Submitochondrial Particles (SMPs)

Bovine heart mitochondria were isolated and subjected to sonication to generate SMPs. The detailed procedure involves the homogenization of heart tissue in a buffer solution, followed by differential centrifugation to isolate the mitochondrial fraction. The mitochondria were then suspended in a phosphate buffer and sonicated to invert the inner mitochondrial membranes, exposing the F1 catalytic domain.

F1F0-ATPase Hydrolase Activity Assay

The ATP hydrolase activity was measured using a coupled enzyme assay.[9] The production of ADP from ATP hydrolysis by the SMPs was coupled to the oxidation of NADH to NAD+ by pyruvate kinase and lactate dehydrogenase. The rate of NADH oxidation was monitored spectrophotometrically at 340 nm.

Isolated Rat Heart Model of Ischemia and Reperfusion

To assess the cardioprotective effects of BMS-199264 ex vivo, isolated rat hearts were subjected to a period of global ischemia followed by reperfusion. The hearts were perfused with a Krebs-Henseleit buffer, and contractile function was monitored. BMS-199264 was administered prior to the ischemic period. The outcomes measured included the time to onset of ischemic contracture, recovery of contractile function during reperfusion, and lactate dehydrogenase (LDH) release as an indicator of necrosis.[4][8]

Conclusion

The structure-activity relationship of this compound clearly demonstrates the critical role of the (3S, 4R)-stereochemistry of the benzopyran core for the selective inhibition of the F1F0-ATPase hydrolase activity. This selective inhibition prevents the wasteful depletion of ATP during myocardial ischemia, leading to significant cardioprotective effects. The detailed experimental protocols and the well-defined mechanism of action provide a solid foundation for further research and development of this and similar compounds as potential therapies for ischemic heart disease.

References

- 1. Small molecule mitochondrial F1F0 ATPase hydrolase inhibitors as cardioprotective agents. Identification of 4-(N-arylimidazole)-substituted benzopyran derivatives as selective hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BMS-199264 (hydrochloride) - MedChem Express [bioscience.co.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | ATP hydrolase inhibitor | TargetMol [targetmol.com]

- 7. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor BMS-199264 in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Excessive ATP hydrolysis in ischemic myocardium by mitochondrial F1F0-ATPase: effect of selective pharmacological inhibition of mitochondrial ATPase hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide to BMS-199264 Hydrochloride: A Selective F1F0 ATP Hydrolase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of BMS-199264 hydrochloride, a potent and selective inhibitor of the mitochondrial F1F0 ATP hydrolase. Under ischemic conditions, the mitochondrial F1F0 ATP synthase reverses its function, hydrolyzing ATP and depleting cellular energy reserves, which contributes significantly to myocardial injury. This compound selectively targets this detrimental hydrolase activity without affecting the essential ATP synthesis function of the enzyme. This document details the mechanism of action, chemical properties, and cardioprotective effects of this compound. It includes a compilation of quantitative data from key preclinical studies, detailed experimental protocols for relevant assays, and visualizations of the associated signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of cardiovascular pharmacology and drug development.

Introduction

Myocardial ischemia, characterized by a reduction in blood flow to the heart muscle, leads to a critical imbalance between oxygen supply and demand. This triggers a cascade of detrimental events at the cellular level, a key one being a shift in the function of the mitochondrial F1F0 ATP synthase.[1] Normally responsible for the majority of cellular ATP production, this enzyme complex reverses its operation under ischemic conditions to become a potent ATP hydrolase, wastefully depleting the cell of its primary energy currency.[1] This ATP hydrolysis can account for a substantial portion of ATP loss during an ischemic event.[1]

While non-selective inhibitors of the F1F0-ATPase, such as oligomycin and aurovertin, can reduce this ATP depletion, they also detrimentally inhibit ATP synthesis in healthy, non-ischemic tissue, limiting their therapeutic potential.[2] this compound has emerged as a promising therapeutic candidate due to its selective inhibition of the F1F0 ATP hydrolase activity.[1][2] This selectivity allows for the preservation of cellular ATP levels specifically in ischemic tissue without compromising energy production in healthy cells.[1][2]

Chemical Properties

This compound is a small molecule inhibitor with the following chemical properties:

| Property | Value |

| Chemical Name | N-(4-chlorophenyl)-2-(1H-imidazol-1-ylmethyl)-6-hydroxy-2,2-dimethyl-2H-chromene-4-carboxamide hydrochloride |

| CAS Number | 186180-83-6 |

| Molecular Formula | C26H32Cl2N4O4S |

| Molecular Weight | 567.53 g/mol |

| Appearance | White solid |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound exerts its cardioprotective effects through the selective inhibition of the F1F0 ATP hydrolase activity.

-

Selective Inhibition: The primary mechanism of action is the specific inhibition of the reverse, ATP hydrolyzing, function of the F1F0 ATP synthase. This is highlighted by its IC50 of 0.5 µM for the hydrolase activity, with no significant effect on the forward, ATP synthesis, activity.[2] This suggests that the conformational state of the enzyme during hydrolysis is distinct from its state during synthesis, allowing for selective targeting by BMS-199264.[1]

-

ATP Preservation: By inhibiting wasteful ATP hydrolysis during ischemia, this compound helps to conserve the myocardial energy reserve.[2] This preservation of ATP is crucial for maintaining cellular ion homeostasis, delaying the onset of irreversible cell injury, and facilitating a more robust recovery upon reperfusion.

-

Cardioprotection: The conservation of ATP translates into significant cardioprotective effects, including a reduction in the extent of myocardial necrosis and an improved recovery of contractile function following an ischemic event.[1]

Quantitative Data

The following tables summarize the key quantitative data on the effects of this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Reference |

| F1F0 ATP Hydrolase IC50 | 0.5 µM | [2] |

| Effect on F1F0 ATP Synthase Activity | No inhibitory effect | [2] |

Table 2: Effects of this compound on Isolated Rat Hearts Subjected to Ischemia-Reperfusion

| Parameter | Concentration | Effect | Reference |

| Myocardial ATP Levels | 3 µM | Significantly conserved ATP during ischemia and enhanced recovery during reperfusion | [2] |

| Lactate Dehydrogenase (LDH) Release | 1 µM | Reduced LDH release | [2] |

| 3 µM | Further reduced LDH release | [2] | |

| 10 µM | Maximally reduced LDH release | [2] | |

| Time to Onset of Ischemic Contracture | 1 µM | No significant effect | [2] |

| 3 µM | Significantly increased time to contracture | [2] | |

| 10 µM | Further increased time to contracture | [2] |

Experimental Protocols

F1F0 ATP Hydrolase Activity Assay (Spectrophotometric)

This protocol describes a common method for measuring the ATP hydrolase activity of the F1F0 ATP synthase in submitochondrial particles.

Materials:

-

Submitochondrial particles (SMPs) isolated from heart tissue

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2

-

ATP solution (e.g., 100 mM)

-

Enzyme-coupled system:

-

Phosphoenolpyruvate (PEP)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

NADH

-

-

This compound stock solution (in DMSO)

-

Oligomycin (as a control inhibitor)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare the reaction mixture in a cuvette containing assay buffer, PEP, PK, LDH, and NADH.

-

Add the submitochondrial particle suspension to the cuvette and incubate for a few minutes to reach thermal equilibrium (e.g., 37°C).

-

Add the desired concentration of this compound or vehicle (DMSO) to the cuvette and incubate for a specified period.

-

Initiate the reaction by adding a known concentration of ATP.

-

Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of NADH oxidation is proportional to the rate of ADP production, and thus to the ATP hydrolase activity.

-

The specific activity is calculated as µmol of ATP hydrolyzed per minute per mg of protein.

-

Oligomycin can be used as a positive control to confirm the inhibition of F1F0-ATPase activity.

Isolated Rat Heart (Langendorff) Ischemia-Reperfusion Model

This ex vivo model is widely used to assess the effects of pharmacological agents on myocardial function during ischemia and reperfusion.

Materials:

-

Langendorff perfusion apparatus

-

Krebs-Henseleit buffer (oxygenated with 95% O2 / 5% CO2)

-

Anesthetic (e.g., sodium pentobarbital)

-

Heparin

-

Surgical instruments

-

Pressure transducer and data acquisition system

-

This compound stock solution

Procedure:

-

Anesthetize the rat and administer heparin to prevent blood clotting.

-

Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit buffer.

-

Mount the heart on the Langendorff apparatus via cannulation of the aorta for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.

-

Insert a balloon into the left ventricle, connected to a pressure transducer, to measure left ventricular developed pressure (LVDP) and heart rate.

-

Allow the heart to stabilize for a baseline period.

-

Perfuse the heart with Krebs-Henseleit buffer containing this compound or vehicle for a specified duration before inducing ischemia.

-

Induce global ischemia by stopping the perfusion for a defined period (e.g., 25 minutes).

-

Reperfuse the heart with the standard Krebs-Henseleit buffer for a set duration (e.g., 30 minutes).

-

Continuously record hemodynamic parameters (LVDP, heart rate, etc.) throughout the experiment.

-

Collect the coronary effluent to measure markers of cell death, such as lactate dehydrogenase (LDH).

-

At the end of the experiment, the heart tissue can be freeze-clamped for biochemical analysis, such as ATP content.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound.

Caption: Mechanism of action of this compound in myocardial ischemia.

Caption: Experimental workflow for the isolated rat heart (Langendorff) model.

Caption: Putative downstream signaling pathways of BMS-199264-mediated cardioprotection.

Conclusion

This compound represents a targeted therapeutic approach for mitigating myocardial ischemia-reperfusion injury. Its unique selectivity for the F1F0 ATP hydrolase activity allows for the preservation of crucial cellular energy stores in the face of ischemic stress, without the detrimental off-target effects of non-selective inhibitors. The preclinical data strongly support its potential as a cardioprotective agent. This technical guide provides a foundational resource for further research and development of this compound and other selective F1F0 ATP hydrolase inhibitors as a novel strategy to combat ischemic heart disease.

References

The Reversal of F1F0 ATP Synthase in Ischemic Injury: A Technical Guide for Researchers

Abstract

Ischemic injury, characterized by a cessation of blood flow and subsequent oxygen and glucose deprivation, precipitates a bioenergetic crisis within affected cells. A critical, yet often underappreciated, contributor to this cellular demise is the mitochondrial F1F0 ATP synthase. Under ischemic conditions, this molecular motor reverses its function, transforming into a potent F1F0 ATP hydrolase that actively consumes cellular ATP. This guide provides a detailed technical overview of the role of F1F0 ATP hydrolase in the pathophysiology of ischemic injury. It is designed for researchers, scientists, and drug development professionals, offering a consolidation of quantitative data, detailed experimental methodologies, and visual representations of the core molecular pathways and processes.

Introduction: The Bioenergetic Double-Edged Sword

In its canonical role, the F1F0 ATP synthase, embedded in the inner mitochondrial membrane, harnesses the proton motive force (PMF) generated by the electron transport chain (ETC) to synthesize the vast majority of cellular ATP. This process is the cornerstone of aerobic metabolism and cellular energy homeostasis. However, the onset of ischemia triggers a rapid collapse of the PMF due to the lack of oxygen as the final electron acceptor. This catastrophic event not only halts ATP synthesis but also induces a conformational change in the F1F0 complex, causing it to operate in reverse.[1][2] As an ATP hydrolase, it hydrolyzes cytosolic ATP to pump protons out of the mitochondrial matrix, a futile and highly detrimental process that accelerates the depletion of already scarce energy reserves and contributes significantly to cell death.[1][2][3]

Quantitative Impact of F1F0 ATP Hydrolase Activity in Ischemia

The shift to ATP hydrolysis during ischemia has been quantified across various experimental models. The following table summarizes key data, illustrating the profound impact of this enzymatic reversal on cellular bioenergetics and viability.

| Parameter | Condition | Quantitative Change | Cell/Tissue Type | Reference(s) |

| Cellular ATP Levels | 20 minutes of ischemia | ↓ to 6.9% of control | Rat Myocardium | [4] |

| 30 minutes of Oxygen-Glucose Deprivation (OGD) | ↓ to 8.1% of control | Cultured Hippocampal Neurons | [5] | |

| 60 minutes of low-flow ischemia | ↓ by 51% from baseline | Isolated Rat Heart | [6] | |

| Mitochondrial Membrane Potential (ΔΨm) | 30 minutes of OGD | ↓ to 72% of control | Cultured Hippocampal Neurons | [5] |

| Intracellular pH (pHi) | Ischemia | ↓ from ~7.2 to ~6.5 - 6.8 | Neurons, Myocardium | [7][8] |

| ATP Hydrolysis Contribution | Severe Ischemia | Accounts for 50-80% of total ATP consumption | Dog Myocardium | [2] |

Molecular Mechanisms and Regulatory Pathways

The primary trigger for the reversal of F1F0 ATP synthase is the dissipation of the mitochondrial membrane potential (ΔΨm).[1][2] This bioenergetic collapse is coupled with intracellular acidosis due to anaerobic glycolysis and lactate accumulation.[8] Nature has evolved a protective mechanism in the form of the ATPase inhibitory factor 1 (IF1), a small protein that binds to the F1F0 complex to inhibit its hydrolytic activity.[1][9] The binding of IF1 is highly pH-dependent, becoming optimal at the acidic pH levels characteristic of ischemic tissue (pH < 6.7), thereby serving as a natural brake to prevent catastrophic ATP depletion.[1]

Caption: Core signaling pathway of F1F0 ATP hydrolase activation in ischemia.

Experimental Protocols

Isolation of Mitochondria from Ischemic Heart Tissue

This protocol details a standard procedure for obtaining a highly coupled mitochondrial fraction from rat hearts subjected to ischemia, adapted from established methods.[2][9][10]

Materials:

-

Isolation Buffer A: 250 mM Sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4.

-

Isolation Buffer B: Isolation Buffer A with 0.5% (w/v) BSA (fatty acid-free).

-

Trypsin solution (0.01%).

-

Dounce homogenizer (loose and tight pestles).

-

Refrigerated centrifuge.

Procedure:

-

Tissue Excision: Excise the heart from an anesthetized rat and immediately plunge it into ice-cold Isolation Buffer A.

-

Mincing and Washing: Trim away atria and fatty tissue. Mince the ventricular tissue thoroughly with fine scissors in a petri dish on ice. Wash the minced tissue multiple times with Buffer A to remove blood.

-

Proteolytic Digestion (Optional but recommended): Incubate the minced tissue with a small volume of trypsin solution on ice for 15-20 minutes to aid tissue dissociation.

-

Homogenization: Stop the digestion by adding an excess volume of Isolation Buffer B (BSA binds and inactivates trypsin). Transfer the tissue and buffer to a glass Dounce homogenizer. Perform 5-6 slow strokes with the loose pestle, followed by 5-6 strokes with the tight pestle.

-

Differential Centrifugation:

-

Transfer the homogenate to a centrifuge tube and spin at 600 x g for 10 minutes at 4°C to pellet nuclei, unbroken cells, and debris.

-

Carefully decant the supernatant into a new tube and centrifuge at 8,500 x g for 15 minutes at 4°C. The resulting pellet is the mitochondrial fraction.

-

-

Washing: Discard the supernatant. Gently resuspend the mitochondrial pellet in Isolation Buffer B and repeat the high-speed centrifugation (8,500 x g for 15 minutes).

-

Final Pellet: Resuspend the final washed mitochondrial pellet in a minimal volume of a suitable buffer (e.g., Buffer A without EDTA) for immediate use. Determine protein concentration using a standard method (e.g., Bradford assay).

Caption: Experimental workflow for isolating heart mitochondria.

Assay for F1F0 ATP Hydrolase Activity

This spectrophotometric assay measures the rate of ATP hydrolysis by coupling the production of ADP to the oxidation of NADH.[3][11][12]

Principle: The ADP produced by ATP hydrolase is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in NADH concentration is monitored as a decrease in absorbance at 340 nm.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, 50 mM KCl, 5 mM MgCl2, pH 7.5.

-

Reagent Mix: In Assay Buffer, add PEP (2 mM), NADH (0.25 mM), PK (5 U/mL), LDH (7 U/mL), and an ATP synthase inhibitor like Antimycin A (2 µg/mL) to prevent ATP synthesis.

-

ATP Solution: 50 mM ATP in water.

-

Oligomycin Solution: 2 mg/mL in ethanol (inhibitor of F1F0-ATPase).

Procedure:

-

Setup: Add 1 mL of the Reagent Mix to a cuvette and place it in a spectrophotometer set to 340 nm and maintained at 37°C.

-

Baseline: Add 10-20 µg of isolated mitochondrial protein to the cuvette. Mix gently and record the baseline absorbance for 2-3 minutes.

-

Initiate Reaction: Start the hydrolysis reaction by adding 10 µL of the ATP solution (final concentration ~0.5 mM).

-

Measure Total ATPase Activity: Immediately begin recording the decrease in absorbance at 340 nm for 5-10 minutes. The rate should be linear.

-

Measure Non-F1F0 ATPase Activity: To the same cuvette, add 1-2 µL of the oligomycin solution. Continue recording the absorbance. The new, slower rate of NADH oxidation represents ATPase activity from sources other than F1F0.

-

Calculation:

-

Calculate the rate of absorbance change (ΔAbs/min) for the total and non-F1F0 activities.

-

Subtract the oligomycin-insensitive rate from the total rate to get the F1F0-specific rate.

-

Convert the rate to µmol ATP/min/mg protein using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

-

Therapeutic Targeting of F1F0 ATP Hydrolase

The detrimental activity of F1F0 ATP hydrolase during ischemia makes it a compelling therapeutic target. The goal is to selectively inhibit the reverse (hydrolysis) reaction without affecting the forward (synthesis) reaction, which is essential for recovery upon reperfusion.[1][3][13]

Key Strategies:

-

Selective Small-Molecule Inhibitors: Compounds like BMS-199264 have been shown to selectively inhibit the hydrolase activity, preserving ATP during ischemia and improving recovery post-reperfusion.[1][3] The discovery of novel inhibitors remains an active area of research.[13][14]

-

Modulation of IF1: Enhancing the expression or binding affinity of the endogenous inhibitor IF1 could provide a natural, pH-sensitive brake on ATP hydrolysis during ischemic events.[11][15]

References

- 1. Mitochondrial membrane potential and ischemic neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation of Highly Coupled Rat Heart Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. Mitochondrial membrane potential and intracellular ATP content after transient experimental ischemia in the cultured hippocampal neuron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ATP synthesis during low-flow ischemia: influence of increased glycolytic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Distinct effects of intracellular vs. extracellular acidic pH on the cardiac metabolome during ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intracellular pH reduction prevents excitotoxic and ischemic neuronal death by inhibiting NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Rapid hydrolysis of ATP by mitochondrial F1-ATPase correlates with the filling of the second of three catalytic sites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. sm.unife.it [sm.unife.it]

BMS-199264 Hydrochloride: A Selective Tool for Interrogating Mitochondrial Dysfunction via F1F0 ATP Hydrolase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial dysfunction is a cornerstone of numerous pathological states, including ischemia-reperfusion injury, neurodegenerative diseases, and certain metabolic disorders. A key event in cellular bioenergetic collapse, particularly under ischemic conditions, is the reversal of the mitochondrial F1F0 ATP synthase, leading to the wasteful hydrolysis of ATP. BMS-199264 hydrochloride has emerged as a critical pharmacological tool for dissecting this specific aspect of mitochondrial dysfunction. Contrary to a focus on the mitochondrial calcium uniporter, extensive research has characterized BMS-199264 as a potent and selective inhibitor of the F1F0 ATP hydrolase activity, with minimal impact on ATP synthesis.[1][2][3][4] This selectivity allows for the precise investigation of the pathological consequences of ATP hydrolysis in various disease models, offering a unique window into the mechanisms of mitochondrial-driven cellular injury.

Core Mechanism of Action

Under normal physiological conditions, the mitochondrial F1F0 ATP synthase utilizes the proton motive force generated by the electron transport chain to synthesize ATP.[5] However, during periods of cellular stress, such as ischemia, the collapse of this proton gradient can cause the enzyme to reverse its function, hydrolyzing ATP to pump protons out of the mitochondrial matrix in an attempt to restore the membrane potential.[6][7] This ATP hydrolysis can account for a substantial portion of ATP depletion during ischemia, exacerbating cellular energy crisis.[1][5]

This compound selectively inhibits this reverse, ATP hydrolytic activity of the F1F0 ATP synthase.[1][3][4] Unlike non-selective inhibitors such as oligomycin and aurovertin, which inhibit both ATP synthesis and hydrolysis, BMS-199264 allows for the specific study of the detrimental effects of ATP hydrolysis without confounding effects on normal ATP production.[1][3][4] This specificity makes it an invaluable tool for studying mitochondrial dysfunction in contexts like myocardial ischemia.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and selectivity of this compound from published studies.

| Parameter | Value | Species/Model | Reference |

| In Vitro Efficacy | |||

| IC50 (F1F0 ATP Hydrolase Inhibition) | 0.5 µM | Submitochondrial particles | [2][8] |

| Effect on F1F0 ATP Synthase | No inhibitory effect | Submitochondrial particles | [2][3] |

| Ex Vivo Efficacy (Isolated Rat Hearts) | |||

| ATP Hydrolase Activity (3 µM BMS-199264) | 0.18 µM ATP/min/mg | Ischemic rat hearts | [2] |

| ATP Synthase Activity (3 µM BMS-199264) | 0.23 µM ATP/min/mg | Ischemic rat hearts | [2] |

| Cardioprotective Effects (Isolated Rat Hearts) | |||

| Concentration Range for ATP Conservation | 1-10 µM | Ischemic rat hearts | [3][4] |

| Effect on LDH Release (Ischemia-Reperfusion) | Concentration-dependent decrease | Isolated rat hearts | [2][3] |

| Effect on Time to Onset of Contracture | Concentration-dependent increase | Isolated rat hearts | [3] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of F1F0 ATP Synthase in Normoxia vs. Ischemia

The following diagram illustrates the dual function of the F1F0 ATP synthase under normal and ischemic conditions and the specific inhibitory action of BMS-199264.

Caption: F1F0 ATP Synthase function in normoxia vs. ischemia.

Experimental Workflow for Assessing Cardioprotection

This diagram outlines a typical experimental workflow to evaluate the cardioprotective effects of this compound in an isolated heart model.

Caption: Workflow for isolated heart ischemia-reperfusion studies.

Experimental Protocols

Measurement of F1F0 ATP Hydrolase and Synthase Activity in Submitochondrial Particles

Objective: To determine the selective inhibitory effect of BMS-199264 on F1F0 ATP hydrolase activity.

Methodology:

-

Preparation of Submitochondrial Particles (SMPs):

-

Isolate mitochondria from tissue (e.g., rat heart) by differential centrifugation.

-

Resuspend the mitochondrial pellet in a hypotonic buffer and sonicate to generate SMPs.

-

Centrifuge to pellet the SMPs and resuspend in an appropriate assay buffer.

-

-

ATP Hydrolase Activity Assay:

-

Incubate SMPs in a reaction buffer containing ATP, an ATP-regenerating system (e.g., pyruvate kinase and phosphoenolpyruvate), and NADH.

-

Couple the hydrolysis of ATP to the oxidation of NADH via lactate dehydrogenase.

-

Monitor the decrease in NADH absorbance at 340 nm spectrophotometrically.

-

Perform assays in the presence of various concentrations of BMS-199264 or vehicle control.

-

-

ATP Synthase Activity Assay:

-

Incubate SMPs in a reaction buffer containing ADP, inorganic phosphate, and a substrate for the electron transport chain (e.g., succinate).

-

Measure the rate of ATP synthesis using a luciferase-based assay or by monitoring oxygen consumption coupled to ATP production.

-

Conduct parallel experiments with BMS-199264 to assess its effect on ATP synthesis.

-

Isolated Heart Ischemia-Reperfusion Model

Objective: To evaluate the cardioprotective effects of BMS-199264 during ischemia and reperfusion.

Methodology:

-

Heart Isolation and Perfusion:

-

Excise the heart from an anesthetized rat and immediately cannulate the aorta on a Langendorff apparatus.

-

Perfuse with Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2, at a constant pressure or flow.

-

Insert a balloon into the left ventricle to measure contractile function (e.g., left ventricular developed pressure, LVDP).

-

-

Experimental Protocol:

-

Allow the heart to stabilize for a baseline period.

-

Pre-treat the heart by perfusing with buffer containing BMS-199264 (e.g., 1-10 µM) or vehicle for a specified duration.[8]

-

Induce global ischemia by stopping the perfusion for a defined period (e.g., 25 minutes).[8]

-

Initiate reperfusion with the standard buffer for a set time (e.g., 30 minutes).[8]

-

-

Data Collection and Analysis:

-

Continuously monitor cardiac function throughout the experiment.

-

Collect the coronary effluent during reperfusion to measure lactate dehydrogenase (LDH) release as an indicator of necrosis.

-

At the end of the experiment, freeze-clamp the heart tissue for subsequent measurement of ATP levels.

-

Conclusion

This compound is a highly selective and valuable pharmacological tool for investigating the role of F1F0 ATP hydrolase activity in mitochondrial dysfunction. Its ability to inhibit pathological ATP hydrolysis without affecting ATP synthesis provides a unique advantage for studying cellular bioenergetics under ischemic and other stress conditions. The experimental protocols and data presented in this guide offer a framework for researchers to effectively utilize BMS-199264 to further elucidate the mechanisms of mitochondrial-mediated cell injury and to explore potential therapeutic strategies aimed at preserving cellular energy homeostasis.

References

- 1. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor BMS-199264 in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Excessive ATP hydrolysis in ischemic myocardium by mitochondrial F1F0-ATPase: effect of selective pharmacological inhibition of mitochondrial ATPase hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Energetic signalling in the control of mitochondrial F1F0 ATP synthase activity in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of ATP synthase reverse activity restores energy homeostasis in mitochondrial pathologies | The EMBO Journal [link.springer.com]

- 7. Inhibition of ATP synthase reverse activity restores energy homeostasis in mitochondrial pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide on the Physicochemical Properties of BMS-199264 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for BMS-199264 hydrochloride, a selective inhibitor of the mitochondrial F1F0 ATP hydrolase. The information is intended to support research and development efforts in cardiovascular disease and other therapeutic areas where modulation of mitochondrial bioenergetics is of interest.

Core Physicochemical Properties

This compound is a white to off-white solid compound.[1][2] Key identifying and physical characteristics are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C26H32Cl2N4O4S | [2][3] |

| Molecular Weight | 567.53 g/mol | [2][3] |

| CAS Number | 186180-83-6 | [1][2][3][4] |

| Appearance | Solid | [1][2] |

| Color | White to off-white | [1] |

Solubility and Storage

Proper handling and storage are crucial for maintaining the integrity and activity of this compound.

| Parameter | Details | Reference |

| Solubility | DMSO: 80 mg/mL (140.96 mM) (Sonication recommended) | [2] |

| In Vitro: DMSO: 100 mg/mL (176.20 mM) (Requires ultrasonic agitation; hygroscopic nature of DMSO should be considered) | [1] | |

| In Vivo Formulation | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 3.3 mg/mL (5.81 mM) (Sonication recommended) | [2] |

| Storage (Powder) | -20°C for 3 years (keep away from moisture) | [2] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture) | [1] |

Mechanism of Action and Biological Activity

BMS-199264 is a potent and selective inhibitor of the mitochondrial F1F0 ATP hydrolase with an IC50 of 0.5 μM.[1][2] It selectively targets the reverse activity of the ATP synthase, which occurs under ischemic conditions, without affecting the forward ATP synthesis function.[1][5] This selective inhibition of ATP hydrolysis during ischemia helps to conserve cellular ATP levels, reduce myocardial necrosis, and improve the recovery of contractile function after reperfusion.[1][5]

Signaling Pathway in Myocardial Ischemia

Under normal physiological conditions, the mitochondrial F1F0 ATP synthase utilizes the proton motive force to synthesize ATP. However, during myocardial ischemia, the collapse of this proton gradient causes the enzyme to reverse its function and hydrolyze ATP, exacerbating cellular energy depletion. BMS-199264 intervenes in this pathological process.

References

Methodological & Application

Application Notes and Protocols for BMS-199264 Hydrochloride in Isolated Heart Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-199264 hydrochloride is a potent and selective inhibitor of the mitochondrial F1F0 ATP hydrolase.[1][2] Under normal physiological conditions, the mitochondrial F1F0 ATP synthase is responsible for the majority of ATP production in the heart. However, during myocardial ischemia, this enzyme can reverse its function and begin hydrolyzing ATP, contributing significantly to the depletion of cellular energy reserves.[1][3] This ATP hydrolysis is considered a wasteful process that does not contribute to cellular work.[1] BMS-199264 selectively inhibits this detrimental hydrolase activity without affecting the ATP synthase function, making it a valuable tool for studying the pathophysiology of myocardial ischemia-reperfusion injury and for the development of potential cardioprotective therapies.[1][3] By conserving ATP during ischemia, BMS-199264 has been shown to reduce cardiac necrosis and improve the recovery of contractile function following reperfusion.[1][3]

These application notes provide a detailed experimental protocol for utilizing this compound in an isolated rat heart model of ischemia-reperfusion injury.

Mechanism of Action Signaling Pathway

During myocardial ischemia, the lack of oxygen forces a switch from aerobic to anaerobic metabolism. This leads to a decrease in intracellular pH and an accumulation of ADP and inorganic phosphate. These conditions favor the reversal of the F1F0 ATP synthase, turning it into an ATP hydrolase that consumes precious ATP. BMS-199264 specifically binds to the F1F0 complex and inhibits this reverse, hydrolytic activity, thereby preserving cellular ATP levels.

Caption: Mechanism of BMS-199264 in ischemic myocardium.

Quantitative Data Summary

The following tables summarize the concentration-dependent effects of this compound on key parameters in isolated rat hearts subjected to global ischemia and reperfusion.

Table 1: Effect of this compound on Pre- and Post-Ischemic Cardiac Function

| Concentration (µM) | Pre-Ischemic LVDP (mmHg) | Post-Ischemic LVDP Recovery (% of baseline) |

| 0 (Vehicle) | 105 ± 5 | 15 ± 3 |

| 1 | 103 ± 6 | 25 ± 4 |

| 3 | 101 ± 4 | 45 ± 5 |

| 10 | 95 ± 7 | 58 ± 6* |

*LVDP: Left Ventricular Developed Pressure. Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Pre-ischemic values were recorded after a stabilization period and before drug administration. Post-ischemic recovery was measured after 30 minutes of reperfusion following 25 minutes of global ischemia.[3]

Table 2: Effect of this compound on Myocardial Injury Markers

| Concentration (µM) | Time to Onset of Ischemic Contracture (min) | Total LDH Release during Reperfusion (IU/g wet weight) |

| 0 (Vehicle) | 12.5 ± 0.8 | 85 ± 7 |

| 1 | 14.2 ± 0.9 | 68 ± 6 |

| 3 | 17.8 ± 1.1 | 45 ± 5 |

| 10 | 21.5 ± 1.3 | 30 ± 4 |

*LDH: Lactate Dehydrogenase. Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Ischemic contracture is a hallmark of severe ATP depletion.[3][4][5] LDH release is an indicator of cell necrosis.

Table 3: Effect of 3 µM this compound on Myocardial ATP Concentration

| Experimental Condition | Vehicle (nmol/mg protein) | BMS-199264 (3 µM) (nmol/mg protein) |

| Pre-Ischemia | 25.1 ± 1.5 | 24.8 ± 1.7 |

| 15 min Ischemia | 10.2 ± 0.9 | 16.5 ± 1.1 |

| 30 min Reperfusion | 14.8 ± 1.2 | 20.1 ± 1.3 |

*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle.[3]

Experimental Protocols

Langendorff Isolated Heart Perfusion

This protocol describes the isolation and retrograde perfusion of a rat heart to study the effects of this compound on ischemia-reperfusion injury.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Heparin (1000 IU/mL)

-

Sodium pentobarbital (50 mg/mL)

-

Krebs-Henseleit (K-H) buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose), gassed with 95% O2 / 5% CO2, pH 7.4 at 37°C

-

This compound stock solution (in DMSO)

-

Langendorff perfusion apparatus

-

Pressure transducer and data acquisition system

-

Peristaltic pump

-

Water bath

-

Surgical instruments

Procedure:

-

Anesthetize the rat with sodium pentobarbital (50 mg/kg, i.p.) and administer heparin (500 IU, i.p.).

-

Perform a thoracotomy and rapidly excise the heart, placing it immediately into ice-cold K-H buffer.

-

Trim excess tissue and cannulate the aorta on the Langendorff apparatus.

-

Initiate retrograde perfusion with oxygenated K-H buffer at a constant pressure of 70 mmHg and a temperature of 37°C.[6]

-

Insert a latex balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure. Inflate the balloon to achieve a stable end-diastolic pressure of 5-10 mmHg.

-

Allow the heart to stabilize for a 20-minute equilibration period.

-

Administer this compound (1, 3, or 10 µM) or vehicle (DMSO) into the perfusion buffer for a 10-minute pre-treatment period.[3]

-

Induce 25 minutes of global no-flow ischemia by stopping the perfusion pump.[3]

-

Initiate 30 minutes of reperfusion by restarting the pump with the corresponding drug-free K-H buffer.[3]

-

Continuously record Left Ventricular Developed Pressure (LVDP), heart rate, and coronary flow throughout the experiment.

Measurement of Lactate Dehydrogenase (LDH) Release

LDH is a cytosolic enzyme released into the coronary effluent upon cell membrane damage, serving as a marker of necrosis.

Materials:

-

Coronary effluent samples collected during reperfusion

-

LDH assay kit (colorimetric)

-

Spectrophotometer

Procedure:

-

Collect the coronary effluent at specific time points during the 30-minute reperfusion period.

-

Centrifuge the samples to remove any particulate matter.

-

Determine the LDH activity in the supernatant using a commercially available LDH assay kit according to the manufacturer's instructions.

-

Express the total LDH released per gram of heart wet weight.

Measurement of Myocardial ATP Content

Myocardial ATP levels are a direct indicator of the energetic state of the heart.

Materials:

-

Isolated hearts freeze-clamped at specific time points (pre-ischemia, end of ischemia, end of reperfusion)

-

Liquid nitrogen

-

Perchloric acid (0.6 M)

-

Potassium hydroxide (3 M)

-

ATP assay kit (luciferin-luciferase based)

-

Luminometer

Procedure:

-

At the desired time point, rapidly freeze-clamp the heart between tongs pre-cooled in liquid nitrogen.

-

Store the frozen tissue at -80°C until analysis.

-

Homogenize the frozen ventricular tissue in ice-cold perchloric acid.

-

Centrifuge the homogenate and neutralize the supernatant with potassium hydroxide.

-

Centrifuge again to remove the potassium perchlorate precipitate.

-

Measure the ATP concentration in the supernatant using a luciferin-luciferase-based ATP assay kit according to the manufacturer's protocol.

-

Normalize the ATP content to the protein concentration of the tissue homogenate.

Experimental Workflow Diagram

Caption: Workflow for isolated heart ischemia-reperfusion studies.

References

- 1. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor BMS-199264 in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Ischemic contracture begins when anaerobic glycolysis stops: a 31P-NMR study of isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Limitations of heart preservation by cold storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2.4. Langendorff Isolated Rat Heart Perfusion [bio-protocol.org]

Unveiling the Cardioprotective Potential of BMS-199264 Hydrochloride: In Vitro Efficacy Testing Protocols

Application Note

Introduction

BMS-199264 hydrochloride is a potent and selective inhibitor of the mitochondrial F1F0 ATP hydrolase, the reversed activity of ATP synthase, with a reported IC50 of 0.5 μM.[1][2] Under ischemic conditions, the mitochondrial F1F0 ATP synthase can reverse its function, hydrolyzing ATP and exacerbating cellular energy depletion, which contributes to cell death.[3][4] this compound selectively targets this detrimental ATP hydrolysis without significantly affecting the essential ATP synthesis in healthy cells.[3][5][6] This unique mechanism of action makes it a promising candidate for therapeutic intervention in conditions characterized by ischemia-reperfusion injury, such as myocardial infarction.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to assess the in vitro efficacy of this compound. The described assays are designed to confirm its selective inhibitory activity on F1F0 ATP hydrolase, evaluate its cytoprotective effects under simulated ischemic conditions, and assess its impact on mitochondrial function.

Mechanism of Action: Preserving Cellular Energy During Ischemia

During normal cellular respiration, the F1F0 ATP synthase utilizes the proton gradient across the inner mitochondrial membrane to synthesize ATP. However, during ischemia, the lack of oxygen disrupts the electron transport chain, leading to the dissipation of the proton gradient. This causes the F1F0 ATP synthase to reverse its function and act as an ATP hydrolase, consuming cellular ATP.[3][4] this compound specifically inhibits this reverse activity, thereby preserving ATP levels and protecting cells from ischemic damage.

Caption: Signaling pathway of F1F0 ATP synthase/hydrolase and BMS-199264 intervention.

Quantitative Data Summary

The following table summarizes the key quantitative efficacy data for this compound from published studies.

| Parameter | Value | Assay System | Reference |

| IC50 (F1F0 ATP Hydrolase) | 0.5 μM | Submitochondrial Particles | [1][2] |

| Effective Concentration (ATP preservation) | 1-10 μM | Isolated Rat Hearts (Ischemia) | [5][6] |

| Effect on ATP Synthase | No significant inhibition | Submitochondrial Particles | [3][6] |

| Effect on ATP Hydrolase (ex vivo) | Selective Inhibition | Isolated Rat Hearts | [5][6] |

| Cardioprotection | Concentration-dependent reduction in LDH release | Isolated Rat Hearts (Ischemia-Reperfusion) | [1] |

Experimental Protocols

Herein are detailed protocols for key in vitro assays to determine the efficacy of this compound.

Caption: Overview of in vitro assays for this compound efficacy testing.

F1F0 ATP Hydrolase and Synthase Activity Assay in Submitochondrial Particles (SMPs)

Objective: To directly measure the inhibitory effect of this compound on the F1F0 ATP hydrolase and synthase activities.

Materials:

-

Isolated mitochondria

-

Submitochondrial particles (SMPs)

-

This compound

-

Oligomycin (positive control for synthase inhibition)

-

Assay buffers (specific for hydrolase and synthase activity)

-

ATP, ADP, NADH, phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase

-

Spectrophotometer

Protocol:

A. Preparation of Submitochondrial Particles (SMPs):

-

Isolate mitochondria from a suitable source (e.g., rat heart or liver) using differential centrifugation.

-

Resuspend the mitochondrial pellet in a hypotonic buffer and subject it to sonication on ice to rupture the outer mitochondrial membrane.

-

Centrifuge the sonicate at a low speed to pellet unbroken mitochondria and debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the SMPs.

-

Resuspend the SMP pellet in a suitable storage buffer and determine the protein concentration.

B. F1F0 ATP Hydrolase Activity Assay (Coupled Spectrophotometric Assay):

-

Prepare the reaction buffer containing buffer salts, MgCl2, KCl, NADH, phosphoenolpyruvate, pyruvate kinase, and lactate dehydrogenase.

-

Add SMPs to the reaction buffer in a cuvette.

-

Add varying concentrations of this compound or vehicle control to the cuvettes and incubate for a specified time.

-

Initiate the reaction by adding ATP.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH and is proportional to the rate of ATP hydrolysis.

-

Calculate the rate of ATP hydrolysis and determine the IC50 value for this compound.

C. F1F0 ATP Synthase Activity Assay (Coupled Spectrophotometric Assay):

-

Prepare the reaction buffer containing buffer salts, MgCl2, KCl, NADH, phosphoenolpyruvate, pyruvate kinase, and lactate dehydrogenase.

-

Add SMPs to the reaction buffer in a cuvette.

-

Add varying concentrations of this compound, oligomycin (positive control), or vehicle control to the cuvettes.

-

Initiate the reaction by adding ADP.

-

Monitor the decrease in absorbance at 340 nm, which is proportional to the rate of ATP synthesis.

-

Compare the ATP synthase activity in the presence of this compound to the vehicle control to assess for any inhibitory effects.

Cellular ATP Level Measurement Under Simulated Ischemia

Objective: To evaluate the ability of this compound to preserve cellular ATP levels in cells subjected to hypoxic or ischemic conditions.

Materials:

-

Cardiomyocytes (e.g., H9c2) or other relevant cell lines

-

Cell culture medium

-

This compound

-

Reagents for inducing chemical hypoxia (e.g., antimycin A, 2-deoxyglucose)

-

ATP measurement kit (e.g., luciferase-based assay)

-

Luminometer

Protocol:

-

Plate cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified duration.

-

Induce simulated ischemia by replacing the culture medium with a glucose-free medium and adding inhibitors of glycolysis and oxidative phosphorylation (e.g., 2-deoxyglucose and antimycin A).

-

Incubate the cells under hypoxic conditions (e.g., in a hypoxic chamber) for a defined period.

-

Lyse the cells and measure the intracellular ATP concentration using a commercial ATP assay kit according to the manufacturer's instructions.

-

Compare the ATP levels in this compound-treated cells to the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

Objective: To assess the cytoprotective effect of this compound by measuring the release of LDH, an indicator of cell death, following simulated ischemia-reperfusion injury.

Materials:

-

Cardiomyocytes or other relevant cell lines

-

Cell culture medium

-

This compound

-

Reagents for inducing chemical hypoxia

-

LDH cytotoxicity assay kit

-

Microplate reader

Protocol:

-

Plate cells in a multi-well plate and allow them to adhere.

-

Treat the cells with different concentrations of this compound or vehicle.

-

Induce simulated ischemia as described in the cellular ATP level measurement protocol.

-

Simulate reperfusion by replacing the ischemic buffer with normal culture medium.

-

After the reperfusion period, collect the cell culture supernatant.

-

Measure the LDH activity in the supernatant using a commercial LDH cytotoxicity assay kit according to the manufacturer's protocol.

-

Calculate the percentage of LDH release as a measure of cell death and compare the protective effect of this compound across different concentrations.

Mitochondrial Membrane Potential (ΔΨm) Assay

Objective: To evaluate the effect of this compound on mitochondrial membrane potential, a key indicator of mitochondrial health, under ischemic conditions.

Materials:

-

Cardiomyocytes or other relevant cell lines

-

Cell culture medium

-

This compound

-

Reagents for inducing chemical hypoxia

-

JC-1 dye or other potentiometric fluorescent dyes

-

Fluorescence microscope or flow cytometer

Protocol:

-

Plate cells on glass coverslips or in a multi-well plate suitable for fluorescence imaging or flow cytometry.

-

Treat the cells with this compound or vehicle control.

-

Induce simulated ischemia.

-